Morpholine, 4-[[4-methyl-5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-
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Overview
Description
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE is a complex organic compound that features a triazole ring, a morpholine moiety, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophilic intermediate.
Formation of the Pyrrolidine Group: The pyrrolidine ring is typically introduced via a reductive amination reaction, where a ketone intermediate reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrrolidine moieties may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1-PYRROLIDINYL)-2-(1,2,4-TRIAZOL-3-YL)ETHANONE: Similar structure but lacks the morpholine moiety.
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE: Similar structure but lacks the pyrrolidine moiety.
Uniqueness
The presence of both the morpholine and pyrrolidine moieties in 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE makes it unique. These groups may enhance its biological activity and make it more versatile in chemical synthesis.
Properties
Molecular Formula |
C14H23N5O2S |
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Molecular Weight |
325.43 g/mol |
IUPAC Name |
2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H23N5O2S/c1-17-12(10-18-6-8-21-9-7-18)15-16-14(17)22-11-13(20)19-4-2-3-5-19/h2-11H2,1H3 |
InChI Key |
CHNHFMSHOWHKAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC2)CN3CCOCC3 |
Origin of Product |
United States |
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